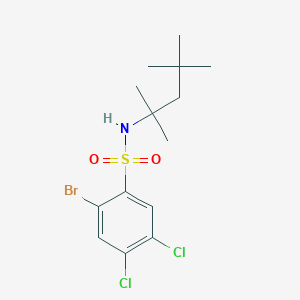
2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide” is an organic compound. It contains a benzene ring which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with bromo, chloro, and sulfonamide groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring and introducing the various substituents (bromo, chloro, and sulfonamide groups) in a stepwise manner. The exact synthesis process would depend on the specific reactions used to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule. The bromo, chloro, and sulfonamide groups attached to the benzene ring would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the substituents on the benzene ring. For example, halogens like bromo and chloro are deactivating groups, meaning they decrease the reactivity of the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonamide group) would affect properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Catalytic Applications
A novel N-bromo sulfonamide reagent, closely related to the queried compound, was synthesized and characterized. This reagent demonstrated high efficiency as a catalyst in various chemical reactions. For instance, it catalyzed the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Additionally, this reagent was used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Synthesis of Organic Compounds
The same N-bromo sulfonamide reagent was employed for synthesizing 1-carbamato-alkyl-2-naphthols and 1-thioamido-alkyl-2-naphthols, demonstrating its versatility in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2015).
Catalytic Application in Other Reactions
This reagent was also used for the trimethylsilylation of alcohols and phenols with hexamethyldisilazane, showcasing its utility in different types of chemical reactions (Khazaei, Rostami, Rahmati, & Mahboubifar, 2007). Another study involved its application in tetrahydropyranylation/depyranylation of alcohols and phenols (Khazaei, Rostami, & Mahboubifar, 2007).
Structural Studies
Structural and sulfonamide-sulfonimide tautomerism studies were conducted on 1,2,4-triazine-containing sulfonamide derivatives, providing insights into their structural properties and potential applications (Branowska et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrCl2NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)12-7-11(17)10(16)6-9(12)15/h6-7,18H,8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWPTHMHZJUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrCl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

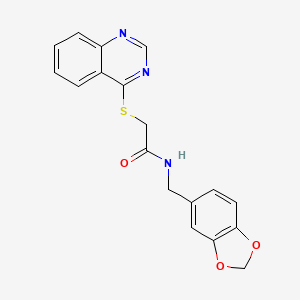
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
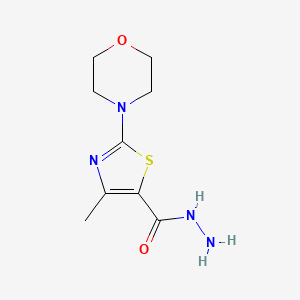
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)
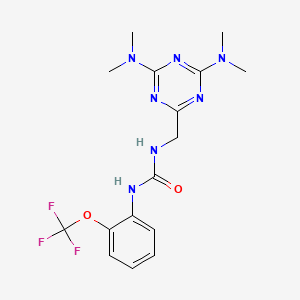
![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)
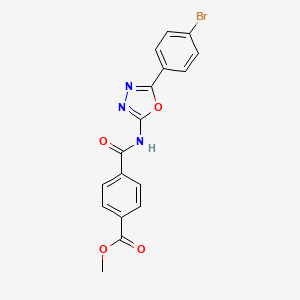
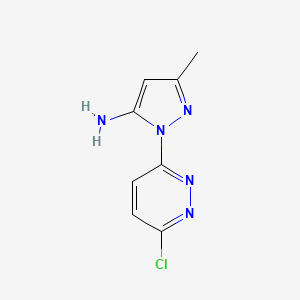
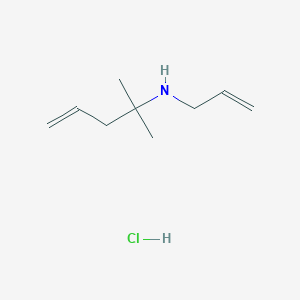
![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)